![molecular formula C19H20ClNO B6058806 1-[3-(2-chlorophenyl)-3-phenylpropanoyl]pyrrolidine](/img/structure/B6058806.png)
1-[3-(2-chlorophenyl)-3-phenylpropanoyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2-chlorophenyl)-3-phenylpropanoyl]pyrrolidine, commonly known as CPP, is a synthetic compound that belongs to the class of psychoactive substances. CPP has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
CPP has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders such as depression, anxiety, and addiction. CPP acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which makes it a potential candidate for the treatment of NMDA receptor-mediated disorders. CPP has also been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate, which makes it a promising drug for the treatment of addiction.
Mecanismo De Acción
CPP acts as a non-competitive NMDA receptor antagonist, which means it binds to a site on the receptor that is distinct from the agonist binding site. This binding reduces the activity of the receptor, which leads to a decrease in the influx of calcium ions into the cell. This reduction in calcium influx leads to a decrease in the release of various neurotransmitters such as dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
CPP has been shown to have various biochemical and physiological effects, including a decrease in the release of various neurotransmitters such as dopamine, serotonin, and glutamate. CPP has also been shown to modulate the activity of various ion channels such as potassium channels and calcium channels. Additionally, CPP has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPP has several advantages for lab experiments, including its high potency and selectivity for the NMDA receptor. However, CPP has several limitations, including its potential toxicity and the need for a specialized experimental setup due to its psychoactive properties.
Direcciones Futuras
There are several future directions for research on CPP, including its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Additionally, future research could focus on developing new analogs of CPP with improved potency and selectivity for the NMDA receptor. Finally, future research could focus on elucidating the exact mechanisms of action of CPP and its potential interactions with other neurotransmitter systems.
Conclusion:
In conclusion, CPP is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. CPP acts as a non-competitive NMDA receptor antagonist and has been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate. CPP has several advantages for lab experiments, including its high potency and selectivity for the NMDA receptor. However, CPP has several limitations, including its potential toxicity and the need for a specialized experimental setup due to its psychoactive properties. There are several future directions for research on CPP, including its potential therapeutic applications, the development of new analogs, and elucidating its exact mechanisms of action.
Métodos De Síntesis
CPP is synthesized through the condensation reaction between 2-chloroacetophenone and phenylacetic acid, followed by the reaction with pyrrolidine. The resulting compound is purified through recrystallization and characterized using various spectroscopic techniques.
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-3-phenyl-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO/c20-18-11-5-4-10-16(18)17(15-8-2-1-3-9-15)14-19(22)21-12-6-7-13-21/h1-5,8-11,17H,6-7,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPCWEBHJXDLJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Chlorophenyl)-3-phenylpropanoyl]pyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

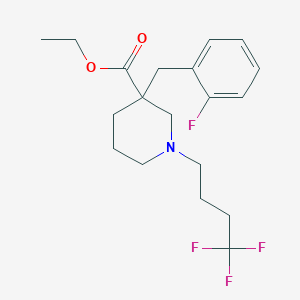
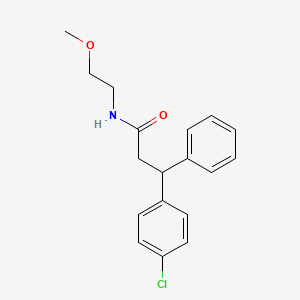
![2,2-dimethyl-4-{[1-(3-piperidinylmethyl)-1H-1,2,3-triazol-4-yl]methyl}morpholine bis(trifluoroacetate)](/img/structure/B6058732.png)
![methyl 4-{[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-4-oxobutanoate](/img/structure/B6058752.png)
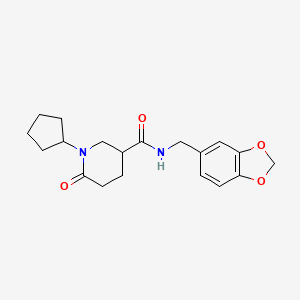
![3-methyl-4-(3-methylphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6058760.png)
![isopropyl 4-({[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B6058769.png)
![1-[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B6058787.png)
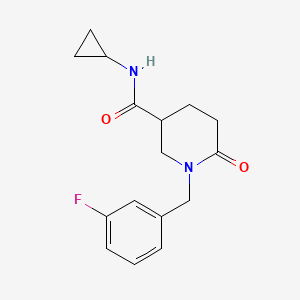
![1,3-benzodioxol-5-yl(1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3-piperidinyl)methanone](/img/structure/B6058801.png)
![4-{3-[3-(1H-imidazol-1-yl)propoxy]phenyl}-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6058816.png)
![4-(acetylamino)-N-[4-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6058820.png)
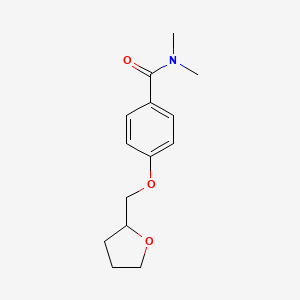
![S-[2-(1-piperidinyl)ethyl] ethanethioate hydrobromide](/img/structure/B6058831.png)